4-(2-Bromoethoxy)octane
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Overview
Description
4-(2-Bromoethoxy)octane is an organic compound characterized by the presence of a bromoethoxy group attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)octane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. Specifically, 1-bromoethane reacts with octanol in the presence of a strong base, such as sodium hydride, to form this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethoxy)octane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding ethers or alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of ethers or alcohols.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
4-(2-Bromoethoxy)octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)octane involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in elimination reactions, where the bromo group is removed, leading to the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-(2-Chloroethoxy)octane: Similar structure but with a chloro group instead of a bromo group.
4-(2-Iodoethoxy)octane: Similar structure but with an iodo group instead of a bromo group.
4-(2-Fluoroethoxy)octane: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness: 4-(2-Bromoethoxy)octane is unique due to the presence of the bromo group, which is a better leaving group compared to chloro, fluoro, and iodo groups. This makes it more reactive in nucleophilic substitution reactions, providing a distinct advantage in certain synthetic applications.
Properties
CAS No. |
61853-34-7 |
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Molecular Formula |
C10H21BrO |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
4-(2-bromoethoxy)octane |
InChI |
InChI=1S/C10H21BrO/c1-3-5-7-10(6-4-2)12-9-8-11/h10H,3-9H2,1-2H3 |
InChI Key |
GNWOYMBDBJGODP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)OCCBr |
Origin of Product |
United States |
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